Milfasartan
Overview
Description
Milfasartan is a small molecule drug that targets AT1R . It is an AT1R antagonist (Angiotensin II Receptor Type 1 antagonist) used in the treatment of cardiovascular diseases . The drug was developed by A. Menarini Industrie Farmaceutiche Riunite SRL and its highest phase reached was Phase 2 .
Synthesis Analysis
The synthesis of Milfasartan involves the preparation of Angiotensin II Receptor Antagonists/Blockers (ARBs). The compounds synthesized were characterized by physical data and FTIR spectroscopic technique . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of Milfasartan is C30H30N6O3S . It contains a benzimidazole ring in its structure . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Milfasartan are complex and involve multiple steps . The analysis of these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of Milfasartan are determined by its molecular structure . The referenced papers provide more detailed information on these properties .Scientific Research Applications
Angiotensin II Receptor Antagonism and Vascular Health
Milfasartan, a nonpeptide angiotensin II receptor antagonist, demonstrates significant antihypertensive activity. Its primary mechanism involves selectively competing with angiotensin II for binding to the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle. This interaction effectively blocks angiotensin II-mediated vasoconstriction, resulting in vascular dilatation. Moreover, milfasartan impacts the adrenal gland by antagonizing AT1, which inhibits angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This leads to an increase in sodium excretion, water release, a reduction in plasma volume, and, consequently, a decrease in blood pressure (Definitions, 2020).
Development of Novel AT1 Receptor Antagonists
Research into the development of novel AT1 receptor antagonists highlights the potential of compounds like milfasartan. Studies have shown that benzothiophene and benzoselenophene analogues of thiophene-containing antihypertensives like milfasartan and eprosartan are effective AT1 receptor antagonists. These studies are significant as they explore the impact of different heteroatoms in the molecular structure on the drug's efficacy. In particular, the selenium-containing analogues required the development of novel, tandem free-radical chemistry for their synthesis, demonstrating innovative approaches in drug design (Staples et al., 2011), (Grange et al., 2008).
Quantitative Structure-Activity Relationships (QSAR) in Drug Discovery
Milfasartan's development and optimization are also likely influenced by advancements in QSAR modeling. QSAR modeling is crucial for predicting chemical bioactivity and physical properties, contributing significantly to drug discovery and development. This modeling approach, which integrates statistical, machine learning, and artificial intelligence methods, has been essential in the development of drugs like milfasartan, providing insights into the molecular structure-activity relationships and guiding the synthesis of more effective and targeted therapeutics (Muratov et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVAKQHELFATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164007 | |
Record name | Milfasartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Milfasartan | |
CAS RN |
148564-47-0 | |
Record name | Milfasartan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148564470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milfasartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILFASARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UAL5421CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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